9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-
Description
This compound (CAS: 25177-16-6) is an anthraquinone derivative featuring an amino group at position 1, a hydroxyl group at position 4, and a phenoxy substituent at position 2. The phenoxy group is further modified with a (2-oxo-1-pyrrolidinyl)methyl moiety . Anthraquinones are known for their planar aromatic structure, enabling interactions with biological targets such as DNA, enzymes, and receptors. The unique substitution pattern of this compound—particularly the pyrrolidinylmethyl group—may influence its solubility, pharmacokinetics, and bioactivity.
Properties
CAS No. |
25177-16-6 |
|---|---|
Molecular Formula |
C25H20N2O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C25H20N2O5/c26-23-19(32-15-9-7-14(8-10-15)13-27-11-3-6-20(27)29)12-18(28)21-22(23)25(31)17-5-2-1-4-16(17)24(21)30/h1-2,4-5,7-10,12,28H,3,6,11,13,26H2 |
InChI Key |
NCHYZOPWMDHYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- can be achieved through several synthetic routes. One common method involves the nitration of 1-hydroxyanthraquinone, followed by reduction to obtain the amino derivative. Another approach is the condensation of phthalic anhydride with p-aminophenol, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes. The use of fixed-bed reactors for gas-phase oxidation and liquid-phase oxidation in stirred reactors are common techniques .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. Additionally, it can interact with enzymes involved in oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinone Derivatives
Substituent Analysis and Physicochemical Properties
Key structural variations among anthraquinone derivatives lie in their substituents, which modulate properties like hydrophobicity (LogP), molecular weight, and bioactivity. Below is a comparative analysis:
*Estimated based on structurally similar compound (34740-81-3). †Predicted from dodecyloxy chain’s contribution to hydrophobicity. ‡Estimated from phenoxy-substituted analogs.
Key Observations:
- Hydrophobicity : The dodecyloxy-substituted compound (CAS 89586-84-5) exhibits significantly higher LogP (~7.5) due to its long alkyl chain, favoring lipid membrane interactions, whereas the target compound and methylthio analog (CAS 34740-81-3) share moderate hydrophobicity (LogP ~4.75) .
- Bioactivity Potential: The biphenyl-substituted derivative (CAS N/A) shows lower LogP (~1.38), suggesting better aqueous solubility, which may enhance bioavailability for drug development .
Pharmacological Potential :
- The target compound’s pyrrolidinylmethyl group could similarly modulate enzyme interactions .
- Antifungal Activity: Compounds like 1-hydroxy-4-(allyloxy)-9,10-anthraquinone (CAS 79207-99-1) are explored for antifungal properties, suggesting structural motifs for further testing .
Industrial Use :
- Dyes and Pigments: Disperse Red 60 (CAS 17418-58-5) and Solvent Violet 59 (CAS 6408-72-6) are commercial dyes, highlighting anthraquinones’ versatility. The target compound’s substituents may position it for niche dye applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
